molecular formula C18H21N3O B2858276 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone CAS No. 2034289-71-7

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone

Cat. No. B2858276
M. Wt: 295.386
InChI Key: IPYVOZCXCMJBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Compounds related to the given chemical structure have been synthesized and evaluated for their antiviral activities. For example, derivatives of 1H-pyrazolo[3,4-b]pyridines have been synthesized and tested for their cytotoxicity, anti-HSV1 (Herpes Simplex Virus 1), and anti-HAV (Hepatitis A Virus) activities (Attaby et al., 2006). These studies highlight the potential of such compounds in the development of new antiviral agents.

Chemo- and Regioselectivities in Synthesis

Research on the multicomponent condensations of 5-aminopyrazoles has led to the synthesis of various heterocyclic compounds, demonstrating the versatility of pyrazole derivatives in chemical synthesis (Chebanov et al., 2008). These findings are significant for designing synthetic routes to complex molecules for pharmaceutical and material science applications.

Antimicrobial Activity

Another study focused on synthesizing heterocyclic compounds bearing benzimidazole and pyrazoline motifs, which were then evaluated for their antimicrobial activity against a range of bacteria and fungi (Desai et al., 2017). This research emphasizes the potential of pyrazoline derivatives as candidates for new antimicrobial agents.

Docking Studies and Antimicrobial Activities

Bicyclic thiazolo-pyrimidine analogues have been synthesized and subjected to docking studies against protein DNA gyrase, showing promising results as broad-spectrum antibacterial agents (Bhadraiah et al., 2020). Such studies are crucial for understanding the molecular basis of the antimicrobial activity of novel compounds and guiding the development of effective therapeutic agents.

Scaleable Synthesis for Drug Development

Efficient synthesis methods are critical for the production of chemical compounds for research and therapeutic use. A study describes a scaleable synthesis of a partial nicotinic acid receptor agonist, demonstrating the importance of developing practical synthesis methods for complex molecules (Wilson et al., 2009).

properties

IUPAC Name

2-(3-methylphenyl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-4-2-5-14(10-13)11-18(22)20-8-9-21-17(12-20)15-6-3-7-16(15)19-21/h2,4-5,10H,3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYVOZCXCMJBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone

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